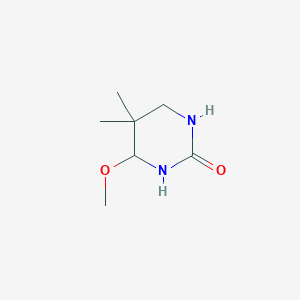
Semicarbazide, 1,4-dibenzoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semicarbazide, 1,4-dibenzoyl- is a chemical compound that has been widely used in scientific research. It is a derivative of semicarbazide, which is a common reagent in organic chemistry. The compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of semicarbazide, 1,4-dibenzoyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. The compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Semicarbazide, 1,4-dibenzoyl- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using semicarbazide, 1,4-dibenzoyl- in lab experiments is that it is relatively easy to synthesize and is readily available. However, one limitation is that the compound can be toxic in high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of semicarbazide, 1,4-dibenzoyl-. One area of research is the development of new drugs based on the compound. Another area of research is the study of the compound's potential as an anti-cancer agent. Additionally, the compound's mechanism of action and its effects on various enzymes and pathways could be further studied to better understand its therapeutic potential.
Méthodes De Synthèse
Semicarbazide, 1,4-dibenzoyl- can be synthesized through various methods. One of the most common methods is the reaction between semicarbazide and benzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide and produces semicarbazide, 1,4-dibenzoyl- as a white crystalline solid.
Applications De Recherche Scientifique
Semicarbazide, 1,4-dibenzoyl- has been widely used in scientific research. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the activity of certain enzymes. The compound has also been used in the development of new drugs and has been studied for its potential as a therapeutic agent.
Propriétés
Numéro CAS |
16956-44-8 |
|---|---|
Nom du produit |
Semicarbazide, 1,4-dibenzoyl- |
Formule moléculaire |
C15H13N3O3 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
N-(benzamidocarbamoyl)benzamide |
InChI |
InChI=1S/C15H13N3O3/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H2,16,18,19,21) |
Clé InChI |
NHXXLEBCTOQKJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NNC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=O)NNC(=O)C2=CC=CC=C2 |
Autres numéros CAS |
16956-44-8 |
Synonymes |
1,4-Dibenzoylsemicarbazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



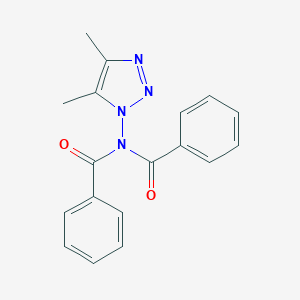
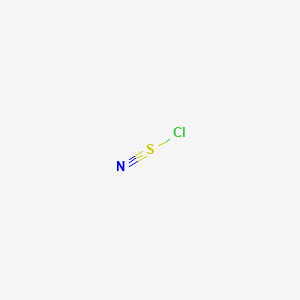
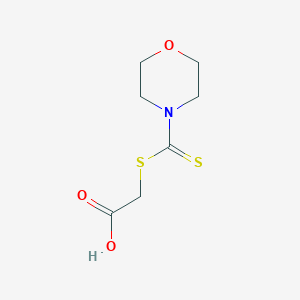
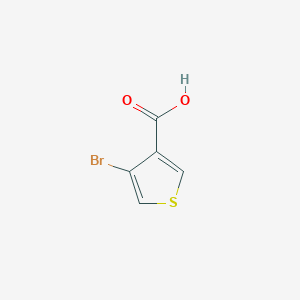
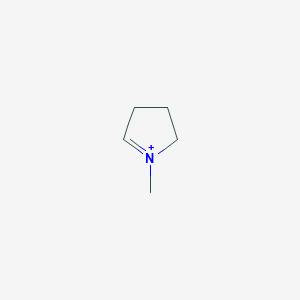
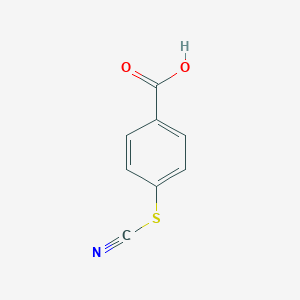
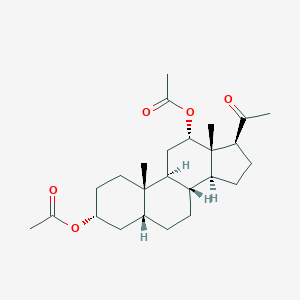
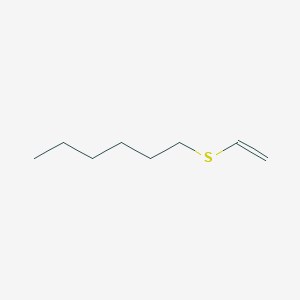

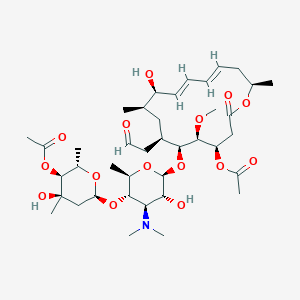
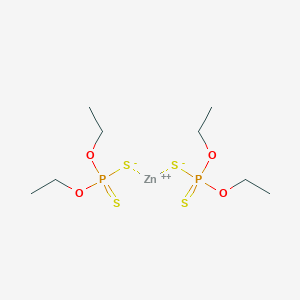
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B100345.png)
